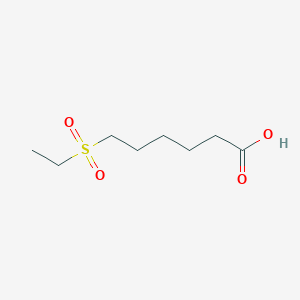
6-Ethanesulfonylhexanoic acid
Descripción general
Descripción
6-Ethanesulfonylhexanoic acid: is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonyl group attached to a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethanesulfonylhexanoic acid typically involves the sulfonation of hexanoic acid. One common method is the reaction of hexanoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethanesulfonylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various sulfonyl-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: 6-Ethanesulfonylhexanoic acid is used as a reagent in organic synthesis. Its sulfonyl group is a versatile functional group that can be used to introduce sulfonyl moieties into target molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable sulfonyl derivatives makes it useful in probing biological pathways.
Medicine: The compound has potential applications in drug development. Its sulfonyl group can enhance the pharmacokinetic properties of drug candidates, improving their solubility and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-ethanesulfonylhexanoic acid involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Ethanesulfonic acid: A simpler sulfonic acid with a shorter carbon chain.
Hexanoic acid: A carboxylic acid without the sulfonyl group.
Methanesulfonylhexanoic acid: A similar compound with a different sulfonyl group.
Uniqueness: 6-Ethanesulfonylhexanoic acid is unique due to the presence of both a sulfonyl group and a hexanoic acid chain. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler counterparts.
Propiedades
IUPAC Name |
6-ethylsulfonylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHKLVLPJVWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)




![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)

